REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:13])[NH:7][CH2:8][CH2:9][CH2:10][CH2:11]Br)([CH3:4])([CH3:3])[CH3:2].[CH2:14]([O:21][C:22]([N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1)=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:14]([O:21][C:22]([N:24]1[CH2:29][CH2:28][N:27]([CH2:11][CH2:10][CH2:9][CH2:8][NH:7][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:13])[CH2:26][CH2:25]1)=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCCBr)=O
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting residue was diluted with dichloromethane and insoluble inorganics
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by Biotage silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)CCCCNC(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |